Product packaging for 2-Cbz-2,5-diazabicyclo[2.2.1]heptane(Cat. No.:)

2-Cbz-2,5-diazabicyclo[2.2.1]heptane

Cat. No.: B12819407
M. Wt: 232.28 g/mol
InChI Key: SFFOUMARWDXTDD-VXGBXAGGSA-N
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Description

Significance of Conformationally Restricted Heterocycles in Organic Chemistry

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings, are fundamental in organic chemistry. msu.eduwikipedia.org They constitute a vast and diverse family of organic compounds, with more than half of all known organic molecules being classified as heterocycles. compoundchem.com The inclusion of heteroatoms like nitrogen, oxygen, and sulfur introduces unique chemical properties and reactivity compared to their carbocyclic counterparts. msu.edu

A key area of interest within heterocyclic chemistry is the study of conformationally restricted molecules. By limiting the number of conformations a molecule can adopt, chemists can achieve enhanced biological activity and selectivity. acs.orgacs.org This restriction can lead to a more defined interaction with biological targets, such as enzymes and receptors, which is a crucial aspect of drug design. The rigid framework of these heterocycles provides a well-defined spatial arrangement of functional groups, which can be pivotal for molecular recognition and binding.

Overview of 2,5-Diazabicyclo[2.2.1]heptane (DBH) Scaffold in Synthetic Design

The 2,5-diazabicyclo[2.2.1]heptane (DBH) scaffold is a prominent example of a conformationally restricted heterocycle. It is often considered a rigid bicyclic analog of the more flexible piperazine (B1678402) ring. researchgate.netnih.govnih.gov This rigid, norbornane-like structure is a key feature that makes the DBH scaffold a valuable component in synthetic design.

The DBH framework has been incorporated into a wide variety of compounds with significant pharmacological and catalytic applications. researchgate.netnih.govnih.gov Its derivatives have been investigated for their potential as antibacterial agents, antitumor agents, and vasodilators. nih.gov The defined stereochemistry and rigid nature of the DBH scaffold allow for precise control over the orientation of substituents, which is critical for achieving desired biological activities. lookchem.com While access to the DBH scaffold can be challenging, synthetic routes have been developed to produce it on a gram scale, facilitating its use in medicinal chemistry and pharmaceutical research. researchgate.net The molecular structure of the parent DBH ring has been characterized, providing a foundational understanding of its geometry. nih.govnih.gov

Role of the Carbobenzyloxy (Cbz) Protecting Group in DBH Chemistry

In the synthesis of complex molecules containing the DBH scaffold, protecting groups play a crucial role. The Carbobenzyloxy (Cbz or Z) group is a widely used protecting group for amines. wikipedia.orgtotal-synthesis.com Introduced by Leonidas Zervas in the 1930s, the Cbz group is instrumental in peptide synthesis and other areas of organic chemistry where the reactivity of an amine needs to be temporarily suppressed. wikipedia.orgtotal-synthesis.com

The Cbz group protects amines by converting them into carbamates, thus masking the nucleophilic and basic nature of the nitrogen's lone pair of electrons. wikipedia.org This protection is robust and stable under various reaction conditions but can be selectively removed when needed. total-synthesis.com The most common method for deprotection is hydrogenolysis, typically using a palladium-based catalyst. wikipedia.org

In the context of 2,5-diazabicyclo[2.2.1]heptane chemistry, the Cbz group is used to selectively protect one of the nitrogen atoms in the bicyclic system. This allows for differential functionalization of the two amine groups, a critical strategy in the synthesis of complex DBH derivatives. The use of the Cbz group, as seen in 2-Cbz-2,5-diazabicyclo[2.2.1]heptane, enables chemists to build intricate molecular architectures based on the rigid DBH framework. This targeted protection and subsequent deprotection are essential steps in creating novel compounds for various applications. missouri.eduorganic-chemistry.org

Data Table for this compound

PropertyValue
IUPAC Name Benzyl (B1604629) 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Molecular Formula C₁₃H₁₆N₂O₂
Molecular Weight 232.28 g/mol
CAS Number 845866-59-3
Canonical SMILES C1C2CNC1CN2C(=O)OCC3=CC=CC=C3
InChI Key SFFOUMARWDXTDD-UHFFFAOYSA-N

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2O2 B12819407 2-Cbz-2,5-diazabicyclo[2.2.1]heptane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

benzyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C13H16N2O2/c16-13(15-8-11-6-12(15)7-14-11)17-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2/t11-,12-/m1/s1

InChI Key

SFFOUMARWDXTDD-VXGBXAGGSA-N

Isomeric SMILES

C1[C@@H]2CN[C@H]1CN2C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1C2CNC1CN2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 2 Cbz 2,5 Diazabicyclo 2.2.1 Heptane and Derivatives

Retrosynthetic Analysis of the 2,5-Diazabicyclo[2.2.1]heptane Core

To devise a synthesis for the 2,5-diazabicyclo[2.2.1]heptane core, chemists often work backward from the target molecule in a process called retrosynthetic analysis. This method helps to identify simpler, readily available starting materials.

One common retrosynthetic approach involves breaking the C1-N2 and C4-N5 bonds. This simplifies the bicyclic structure to a cis-1,3-disubstituted cyclopentane (B165970) derivative. The synthesis would then require forming two new rings from this precursor.

A more stepwise disconnection can be achieved by cleaving the N2-C3 and C1-N7 bonds. This leads to a substituted proline derivative. This is a particularly effective strategy as it allows for the use of chiral starting materials like hydroxyproline (B1673980), enabling the creation of specific stereoisomers of the final product.

Another strategy involves building one ring of the structure first, and then closing the second. For example, the pyrrolidine (B122466) ring can be constructed initially, followed by the formation of the bridging C1-N7-C4 linkage. This often involves an intramolecular cyclization as a key step. The choice of protecting groups for the nitrogen atoms is critical in all these approaches to ensure the desired bonds are formed correctly. The carboxybenzyl (Cbz) group is often used for the N2 position due to its stability and ease of removal.

Synthesis from Chiral Pool Precursors

Utilizing readily available chiral molecules as starting materials is a powerful method for creating specific enantiomers of complex molecules. For the 2,5-diazabicyclo[2.2.1]heptane scaffold, L-4-hydroxyproline has proven to be an especially useful precursor. researchgate.net

Utilization of L-4-Hydroxyproline and its Derivatives

L-4-Hydroxyproline, a naturally occurring amino acid, possesses the necessary stereochemistry at its C4 position, which can be transferred to the C4 stereocenter of the target molecule. semanticscholar.org The synthesis often begins by protecting the nitrogen atom of L-4-hydroxyproline, frequently with a Cbz or Boc group. The carboxylic acid group is then typically converted into a functional group that can participate in later cyclization steps.

A key step in this process is an intramolecular cyclization to form the second ring of the bicyclic system. This is often accomplished by converting the hydroxyl group at the C4 position into a good leaving group, such as a tosylate or mesylate. An intramolecular nucleophilic substitution by a nitrogen atom in a side chain attached to the proline nitrogen then completes the ring.

For example, a synthetic pathway might involve esterifying the carboxylic acid of N-Cbz-L-4-hydroxyproline, followed by introducing an amino group precursor at the C4 position. The final bicyclization step is then carried out under suitable conditions to yield the 2-Cbz-2,5-diazabicyclo[2.2.1]heptane scaffold.

Stereocontrol Strategies in Chiral Pool Approaches

While using L-4-hydroxyproline controls the stereochemistry at the C4 position, controlling the stereochemistry at C1 can be more challenging. The relative orientation of these two stereocenters is critical in determining the final shape of the molecule. In many syntheses starting from L-4-hydroxyproline, the C1 stereocenter is established during the final ring-closing step. mathnet.ru

The stereochemical outcome of this cyclization is often determined by the reaction mechanism and the stability of the transition state. For instance, an intramolecular SN2 reaction will result in an inversion of the stereochemistry at the carbon with the leaving group. By carefully selecting the positions of the leaving group and the nucleophile, chemists can control the formation of the desired diastereomer.

Epimerization, a process that changes the configuration of a single stereocenter, can also be used to obtain the desired isomer. If the initial cyclization produces a mixture of diastereomers, or the wrong one, it may be possible to epimerize the C1 stereocenter to the more stable form, often by using a base.

De Novo Synthetic Routes

De novo syntheses, which build complex molecules from simpler, achiral starting materials, offer a flexible alternative to chiral pool approaches. These methods often employ asymmetric catalysis or chiral auxiliaries to introduce the desired stereochemistry.

Tandem Strecker Reaction–Intramolecular Nucleophilic Cyclization (STRINC) Methodologies

The Tandem Strecker Reaction–Intramolecular Nucleophilic Cyclization (STRINC) is a powerful, one-pot method for synthesizing nitrogen-containing heterocycles. thieme-connect.comthieme-connect.com This reaction combines an aldehyde, an amine, and a cyanide source to create an α-amino nitrile, which then undergoes an intramolecular cyclization. thieme-connect.comthieme-connect.com

For the synthesis of 2,5-diazabicyclo[2.2.1]heptane, a suitably functionalized dialdehyde (B1249045) can be used. The tandem reaction with a primary amine and a cyanide source can lead to a dinitrile intermediate, which can then be cyclized. The stereochemistry of the STRINC reaction can be controlled by using a chiral amine or a chiral catalyst. This method allows for the rapid construction of the bicyclic core and can be adapted to produce a variety of derivatives. thieme-connect.com

Epimerization–Lactamization Cascade Reactions

Epimerization–lactamization cascade reactions offer an efficient and stereocontrolled method for constructing the 2,5-diazabicyclo[2.2.1]heptane scaffold. rsc.org This approach typically begins with a substituted pyrrolidine derivative that is set up to undergo an intramolecular cyclization. rsc.org

A key feature of this strategy is the use of an epimerization step to set the desired stereochemistry. For example, a pyrrolidine precursor with an ester group at C2 and a side chain with a leaving group at C5 can be treated with a base. This can lead to the formation of the thermodynamically more stable trans-isomer.

Directed Ortho Metalation Approaches for C-Substitution

Directed ortho metalation (DoM) has emerged as a powerful strategy for the regioselective C-H functionalization of aromatic and heteroaromatic compounds. wikipedia.org In the context of the 2,5-diazabicyclo[2.2.1]heptane scaffold, DoM allows for the introduction of substituents at specific positions, which would be challenging to achieve through classical methods. The core principle of DoM involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org

For derivatives of 2,5-diazabicyclo[2.2.1]heptane, a protecting group on one of the nitrogen atoms, such as a carbamate (B1207046), can serve as an effective DMG. The lithiation of N-protected amines, a procedure pioneered by Beak and Hoppe, enables asymmetric induction when employing systems like sec-butyllithium (B1581126)/(-)-sparteine for deprotonation. semanticscholar.org

A notable application of this strategy involves the lithiation of Boc-protected (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. semanticscholar.org This process, followed by reaction with various electrophiles, leads to new C-substituted derivatives. semanticscholar.org For instance, treatment with sec-butyllithium at low temperatures generates a lithiated intermediate that can be trapped with a range of electrophiles to introduce diverse functionalities onto the bicyclic core. semanticscholar.org

The reaction conditions for such transformations are critical. Typically, the reaction is carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at temperatures ranging from -78°C to -40°C. semanticscholar.org The choice of the organolithium base is also crucial, with sec-butyllithium often being preferred. semanticscholar.org

Reagent/ConditionPurpose
sec-ButyllithiumStrong base for deprotonation
(-)-SparteineChiral ligand for asymmetric induction
Anhydrous THF/Diethyl etherAprotic solvent
-78°C to -40°CLow temperature to control reactivity
ElectrophileIntroduces the desired C-substituent

Multi-component Reaction (MCR) Strategies for Scaffold Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. While specific MCR strategies for the direct construction of the this compound scaffold are not extensively documented in the provided search results, the principles of MCRs are relevant to the synthesis of highly substituted heterocyclic systems. The development of an MCR for this scaffold would be a significant advancement, potentially streamlining its synthesis from readily available starting materials.

Protective Group Transformations in DBH Synthesis

Protecting group chemistry is fundamental to the synthesis and elaboration of the 2,5-diazabicyclo[2.2.1]heptane scaffold. The differential protection of the two nitrogen atoms allows for selective functionalization and the construction of more complex derivatives.

Application and Removal of the Cbz Group

The carboxybenzyl (Cbz) group is a widely used protecting group for amines due to its stability under various reaction conditions and its susceptibility to removal by catalytic hydrogenolysis. organic-chemistry.org

Application: The Cbz group is typically introduced by reacting the amine with benzyl (B1604629) chloroformate in the presence of a base. nih.gov Alternatively, other reagents like O-alkyl S-(pyridin-2-yl)carbonothiolates can be used for selective N-protection. organic-chemistry.org For the synthesis of this compound, one of the nitrogen atoms of the parent heterocycle can be selectively protected with the Cbz group.

Removal: The most common method for the deprotection of a Cbz group is catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source. organic-chemistry.org This method is generally clean and efficient. More recently, aluminum chloride (AlCl3) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been reported as an effective reagent for N-Cbz deprotection, offering good functional group tolerance. organic-chemistry.org Another method involves the use of 2-mercaptoethanol (B42355) in the presence of potassium phosphate. organic-chemistry.org

Deprotection MethodReagentsKey Features
Catalytic HydrogenolysisPd/C, H₂Mild, common, clean
Lewis Acid-MediatedAlCl₃, HFIPGood functional group tolerance
Nucleophilic Cleavage2-Mercaptoethanol, K₃PO₄Useful for sensitive substrates

Other Nitrogen Protecting Groups in Scaffold Elaboration

Besides the Cbz group, other nitrogen protecting groups play a crucial role in the synthesis of 2,5-diazabicyclo[2.2.1]heptane derivatives. The choice of protecting group depends on the desired reaction sequence and the compatibility with other functional groups present in the molecule.

Boc Group (tert-Butoxycarbonyl): The Boc group is another common amine protecting group. It is stable to a wide range of non-acidic conditions and is readily removed with acid. In the context of DoM, the Boc group can act as a directing group for lithiation. semanticscholar.org The synthesis of carbamates from Boc-protected amines has been explored, offering sustainable and efficient methodologies. nih.govresearchgate.net

Tosyl Group (p-Toluenesulfonyl): The tosyl group is a robust protecting group that is stable to strongly acidic and basic conditions. In the synthesis of the 2,5-diazabicyclo[2.2.1]heptane scaffold, a tosyl group is often employed in the early stages of the synthesis, starting from hydroxy-L-proline. semanticscholar.orgnih.gov For example, (1S,4S)-2-benzyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane is a key intermediate that can be deprotected using hydrobromic acid in acetic acid to cleave the tosyl group. nih.gov

Benzyl Group: The benzyl group is another common protecting group for amines. It can be introduced via reductive amination or by reaction with a benzyl halide. Deprotection is typically achieved by catalytic hydrogenolysis. In some synthetic routes to the DBH core, a benzyl group is used on one of the nitrogens. nih.gov

The strategic use of these protecting groups allows for the sequential functionalization of the diazabicyclic scaffold, enabling the synthesis of a diverse range of derivatives with tailored properties.

Scalability Considerations in DBH Synthesis Development

The transition of a synthetic route from a laboratory scale to a larger, industrial scale presents numerous challenges. For the synthesis of 2,5-diazabicyclo[2.2.1]heptane and its derivatives, several factors must be considered to ensure a safe, efficient, and economically viable process.

One of the primary considerations is the choice of starting materials and reagents. The synthesis of the parent (1S,4S)-2,5-diazabicyclo[2.2.1]heptane often begins with the naturally occurring amino acid trans-4-hydroxy-L-proline, which is a commercially available and relatively inexpensive starting material. semanticscholar.org However, some of the subsequent steps may involve expensive reagents or hazardous reaction conditions.

For instance, the use of highly reactive organolithium reagents, such as sec-butyllithium, in DoM approaches requires strict anhydrous conditions and low temperatures, which can be challenging to maintain on a large scale. semanticscholar.org Similarly, reactions conducted under high pressure, such as the cyclization with methylamine (B109427) to form the bicyclic ring, necessitate specialized equipment. semanticscholar.org

The purification of intermediates and the final product is another critical aspect of scalability. Chromatographic purification methods, which are common in laboratory-scale synthesis, are often not practical for large-scale production. Therefore, developing synthetic routes that yield crystalline products or allow for purification by crystallization or distillation is highly desirable.

Recent advancements in sustainable chemistry, such as the development of methods for the direct synthesis of carbamates from Boc-protected amines using non-toxic reagents and catalysts, are a step in the right direction for improving the scalability and environmental footprint of these syntheses. nih.govresearchgate.net The ability to perform reactions at gram-scale or larger with high yields is a key indicator of a scalable process. researchgate.net

Stereochemical Investigations of 2 Cbz 2,5 Diazabicyclo 2.2.1 Heptane and Analogues

Enantiomeric Purity Assessment and Methods

Ensuring the enantiomeric purity of chiral compounds like 2-Cbz-2,5-diazabicyclo[2.2.1]heptane is paramount for their application in stereoselective processes. numberanalytics.comethz.ch Various analytical techniques are employed to determine the enantiomeric excess (ee) of these compounds.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for separating and quantifying enantiomers. researchgate.net For instance, derivatives of 2-azabicyclo[2.2.1]hept-5-en-3-one have been successfully resolved using a Chiralcel OD-H column with a mobile phase of n-hexane and isopropanol. researchgate.net Similarly, the enantiomeric ratio of 2,7-diazabicyclo[2.2.1]heptene derivatives has been determined by HPLC on a Daicel Chiralpak AD-H column. thieme-connect.com The choice of the chiral column and the mobile phase composition are crucial for achieving effective separation. researchgate.net

Another approach involves the derivatization of the amine with a chiral reagent to form diastereomers, which can then be analyzed by standard chromatographic or spectroscopic methods. acs.orgnih.gov For example, chiral amines can be derivatized with N-succinimidyl α-methoxyphenylacetate (SMPA) to produce diastereomeric adducts whose ratio can be determined by HPLC. nih.gov Additionally, the use of non-chiral derivatizing agents in a chiral solvent followed by deuterium (B1214612) NMR spectroscopy offers another avenue for enantiomeric analysis. acs.org

The competing enantioselective conversion (CEC) method provides a sensitive means to determine the absolute configuration of cyclic amines. acs.org This technique utilizes pseudoenantiomeric reagents that react with the amine, and the product ratio, often analyzed by mass spectrometry, reveals the absolute configuration. acs.org

MethodPrincipleApplication ExampleReference
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Separation of 2-azabicyclo[2.2.1]hept-5-en-3-one enantiomers on a Chiralcel OD-H column. researchgate.net researchgate.net
Chiral Derivatization Conversion of enantiomers into diastereomers with a chiral derivatizing agent, followed by analysis.Derivatization of chiral amines with SMPA for HPLC analysis. nih.gov nih.gov
Competing Enantioselective Conversion (CEC) Reaction with pseudoenantiomeric reagents to determine absolute configuration based on product ratios.Determination of the absolute configuration of cyclic amines using chiral hydroxamic esters. acs.org acs.org
Deuterium NMR with Chiral Solvents Use of a non-chiral deuterium-labeled derivatizing agent in a chiral solvent to induce diastereomeric environments.Enantiomeric analysis of amines and amino acids. acs.org acs.org

Conformational Analysis of the Bicyclic Scaffold

The 2,5-diazabicyclo[2.2.1]heptane scaffold possesses a rigid structure due to the ethano bridge, which locks the six-membered ring into a boat conformation. researchgate.netnih.gov This conformational rigidity is a key feature that distinguishes it from the more flexible piperazine (B1678402) ring, which predominantly adopts a chair conformation. nih.govresearchgate.net Despite its rigidity, some geometric distortions can occur within the hexagonal ring of the 2,5-diazabicyclo[2.2.1]heptane framework. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of these molecules in solution. Two-dimensional NMR techniques, such as COSY and TOCSY, can be used to determine torsion angles from coupling constants (e.g., ³J(H,H) and ³J(C,H)), providing detailed conformational information. nih.gov For instance, ¹H NMR spectroscopy has indicated the presence of multiple conformations for 2-(tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.1]heptanes in solution. Variable temperature NMR studies can also be employed to investigate conformational equilibria and determine thermodynamic parameters. nih.gov

Computational methods, such as density functional theory (DFT) and molecular mechanics, complement experimental data by providing insights into the relative energies of different conformations and the barriers to interconversion. rsc.orgchemrxiv.org These computational studies are valuable for understanding the conformational preferences of the bicyclic scaffold.

TechniqueInformation ObtainedExampleReference
NMR Spectroscopy (¹H, ¹³C, 2D) Torsion angles, coupling constants, identification of multiple conformations in solution.Study of diazocine turn mimics using ³J(C,H) and ³J(H,H) coupling constants. nih.gov nih.gov
Computational Modeling (DFT, Molecular Mechanics) Relative conformational energies, barriers to interconversion.Investigation of photochemical denitrogenation of 2,3-diazabicyclo[2.2.1]heptene. chemrxiv.org chemrxiv.org
X-ray Crystallography Solid-state conformation, bond lengths, and angles.Characterization of the boat conformation of the 2,5-diazabicyclo[2.2.1]heptane parent ring. nih.gov nih.gov

X-ray Crystallographic Studies for Absolute Configuration Assignment

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline compounds, including the absolute configuration of chiral molecules. acs.org For the 2,5-diazabicyclo[2.2.1]heptane system, X-ray analysis has been instrumental in confirming the absolute stereochemistry of various derivatives. researchgate.netscielo.br

The crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide provided the first structural characterization of the unsubstituted parent ring, confirming its bicyclic nature and the boat conformation of the cage. nih.gov In this structure, the asymmetric unit contained two crystallographically independent cages. nih.govresearchgate.net The absolute configuration of C-substituted derivatives of (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane has also been established through X-ray crystallographic analysis, which then allowed for the configurational assignment of other derivatives by comparison of their NMR spectra. researchgate.net

In cases where suitable crystals for X-ray diffraction are not obtainable, other methods must be employed. One such technique is the comparison of experimental and calculated electronic circular dichroism (ECD) spectra. rsc.org This method, often using time-dependent density functional theory (TD-DFT) for calculations, has been successfully applied to assign the absolute configuration of chiral bicyclic amines. rsc.org

CompoundKey Structural FindingsMethodReference
(1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide Confirmed the boat conformation of the parent ring; two independent molecules in the asymmetric unit.X-ray Crystallography nih.gov
C-substituted (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane Established the absolute configuration of the 3-substituted derivative.X-ray Crystallography researchgate.net
Chiral bicyclic imines and amines Absolute configuration assigned based on comparison of experimental and calculated ECD spectra.Electronic Circular Dichroism (ECD) and TD-DFT rsc.org

Influence of Stereochemistry on Reaction Pathways and Selectivity

The defined stereochemistry of this compound and its analogues plays a crucial role in directing the outcome of chemical reactions, a cornerstone of asymmetric synthesis. numberanalytics.comethz.ch These chiral compounds can act as chiral auxiliaries, ligands for metal catalysts, or organocatalysts, influencing the stereoselectivity of a reaction. numberanalytics.compwr.edu.plmathnet.ru

Derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane have been used as chiral ligands in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, achieving enantiomeric excesses of up to 78%. mathnet.ru The stereochemical control in these reactions is often dictated by the steric hindrance provided by the chiral ligand. rsc.org For instance, in the reduction of chiral bicyclic imines, the stereoselectivity could be correlated with the steric hindrance of the substituent. rsc.org

The rigid conformation of the diazabicyclo[2.2.1]heptane scaffold is believed to enhance its binding ability compared to more flexible analogues like piperazine, leading to better stereochemical control in some catalytic applications. researchgate.net The development of synthetic routes that allow for the introduction of various substituents on the bicyclic framework is key to tuning the steric and electronic properties of these chiral ligands and catalysts for optimal performance in asymmetric reactions. rsc.orgredalyc.org Chiral diamines, in general, are important building blocks and inducers in a wide array of stereoselective syntheses. acs.orgacs.org

Reaction TypeRole of Diazabicycloheptane DerivativeObserved SelectivityReference
Addition of diethylzinc to benzaldehyde Chiral ligandUp to 78% ee mathnet.ru
Reduction of chiral bicyclic imines Chiral substrate/auxiliaryModerate to good diastereoselectivity, dependent on steric hindrance. rsc.org
Asymmetric Michael addition Bifunctional organocatalystStereocontrol mainly directed by steric hindrance. scielo.br
Asymmetric Biginelli reaction Chiral organocatalystGood results in enantioselective synthesis. redalyc.org

Derivatization and Functionalization of the 2,5 Diazabicyclo 2.2.1 Heptane Skeleton

N-Alkylation and N-Acylation Strategies

Modification of the two nitrogen atoms within the 2,5-diazabicyclo[2.2.1]heptane skeleton is a primary and fundamental strategy for creating a diverse range of derivatives. These modifications are typically achieved through N-acylation and N-alkylation reactions, often employing protecting groups that can also serve as functional precursors.

A common approach involves the use of the tert-butoxycarbonyl (Boc) group, an N-acyl moiety that provides stability and influences reactivity. The synthesis of (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane is a well-established procedure, starting from the N-benzyl protected precursor. nih.gov The Boc group can be introduced by treating the DBH derivative with di-tert-butyl dicarbonate (B1257347) in the presence of a base like triethylamine. semanticscholar.org This mono-protected intermediate, such as 2-Cbz-2,5-diazabicyclo[2.2.1]heptane, is pivotal as it allows for selective functionalization of the remaining free secondary amine at the N5 position.

N-alkylation strategies are employed to introduce a wide array of substituents. Simple alkyl groups, such as a methyl group, have been shown to be critical for modulating receptor binding affinity in certain biological targets. lookchem.com More complex aryl groups can also be installed. For instance, biaryl substituted DBH derivatives have been synthesized for evaluation as neuronal nicotinic receptor ligands. lookchem.com One reported method involves the coupling of a mono-protected DBH with an aryl halide, such as 6-chloropyridazine, to create N-aryl derivatives. lookchem.com These reactions highlight the versatility of the DBH nitrogens in forming carbon-nitrogen bonds with various substituents.

The following table summarizes common N-alkylation and N-acylation reactions on the DBH core.

Reaction TypeReagentProduct ExampleReference
N-AcylationDi-tert-butyl dicarbonate (Boc₂O)(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane nih.gov
N-AlkylationMethylating Agent(1S,4S)-5-N-Methyl-2-(6-chloropyridazin-3-yl)-2,5-diazabicyclo[2.2.1]heptane lookchem.com
N-Arylation6-chloropyridazine2-(6-chloropyridazin-3-yl)-2,5-diazabicyclo[2.2.1]heptane lookchem.com
N-BenzylationBenzyl (B1604629) Bromide(1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane nih.gov

Carbon-Hydrogen (C-H) Functionalization Methodologies

Direct functionalization of the carbon-hydrogen (C-H) bonds of the 2,5-diazabicyclo[2.2.1]heptane skeleton represents a powerful and atom-economical approach to introduce molecular complexity. While C-H bonds are typically inert, specific methodologies have been developed to activate and substitute them in a controlled manner.

A highly effective strategy for C-H functionalization of the DBH core is through directed metalation, specifically lithiation. semanticscholar.orgmathnet.ru This method relies on the directing power of an N-acyl group, such as the N-Boc group. In the presence of a strong base like sec-butyllithium (B1581126) (sec-BuLi) and a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), the Boc group directs the deprotonation (metalation) to the adjacent carbon atom at the C1 or C3 position. semanticscholar.orgresearchgate.net This generates a lithiated intermediate that can then react with a variety of electrophiles to form new carbon-carbon or carbon-heteroatom bonds. semanticscholar.orgmathnet.ru

This directed lithiation strategy provides access to C-substituted derivatives that would be difficult to synthesize otherwise. The choice of electrophile determines the nature of the substituent introduced onto the carbon framework. This methodology has been successfully used to prepare novel γ-amino alcohols by reacting the lithiated DBH intermediate with aromatic ketones. semanticscholar.org The process showcases a robust method for transforming a C-H bond into a C-C bond with a new functional group attached.

Introduction of Diverse Chemical Moieties onto the DBH Framework

Building upon the foundational strategies of N-acylation/alkylation and C-H functionalization, a wide variety of chemical moieties have been successfully introduced onto the 2,5-diazabicyclo[2.2.1]heptane framework. These modifications are crucial for exploring the structure-activity relationships of DBH derivatives in various applications.

One notable example is the synthesis of dithiocarbamates. nih.govnih.govtandfonline.com Starting from (1S,4S)-N-Boc-2,5-diazabicyclo[2.2.1]heptane, the free secondary amine can react with carbon disulfide, followed by the addition of an electrophile in a multicomponent reaction. nih.govresearchgate.net This one-pot synthesis allows for the rapid generation of a library of dithiocarbamate (B8719985) derivatives with diverse substituents. nih.gov

The directed metalation strategy discussed previously has been employed to introduce several different functional groups. By quenching the lithiated intermediate with various electrophiles, researchers have installed moieties such as:

Aryl-hydroxy-methyl groups: Reaction with aromatic ketones like benzophenone (B1666685) or 9-fluorenone (B1672902) yields the corresponding tertiary alcohol derivatives. semanticscholar.orgresearchgate.net

Phenylsulfanyl groups: Reaction with diphenyldisulfide introduces a sulfur-linked aromatic ring. semanticscholar.orgresearchgate.net

Furthermore, palladium-catalyzed cross-coupling reactions are used to attach complex aryl and heteroaryl systems, which are often critical for biological activity. Studies have shown the synthesis of biaryl-substituted DBH compounds where moieties like indazol-5-yl and indol-5-yl were introduced, leading to a significant enhancement in affinity for specific neuronal receptors. lookchem.com

The table below provides examples of the diverse moieties that have been attached to the DBH skeleton.

Moiety IntroducedMethodPrecursorProduct ExampleReference
DithiocarbamateMulticomponent Reaction(1S,4S)-N-Boc-2,5-diazabicyclo[2.2.1]heptane(1S,4S)-N-Boc-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates nih.gov
Hydroxy-diphenyl-methylDirected Metalation1,1-Dimethylethyl (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate(1S,4S)-1-(Hydroxydiphenylmethyl)-5-methyl-2,5-diazabicyclo[2.2.1]heptane semanticscholar.org
PhenylsulfanylDirected Metalation1,1-Dimethylethyl (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate1,1-Dimethylethyl (1S,4S)-5-Methyl-1-(phenylsulfanyl)-2,5-diazabicyclo-[2.2.1]-heptane-2-carboxylate semanticscholar.org
Indol-5-ylSuzuki Coupling5-N-methyl-(1S,4S)-2-(6-chloropyridazin-3-yl)-DBH5-N-methyl-(1S,4S)-2-(6-(indol-5-yl)pyridazin-3-yl)-DBH lookchem.com

Regioselective Functionalization Techniques

Achieving regioselectivity—the controlled functionalization at a specific site in a molecule with multiple reactive positions—is paramount in the synthesis of well-defined DBH derivatives. The inherent structure of 2,5-diazabicyclo[2.2.1]heptane, with two distinct nitrogen atoms and several C-H bonds, presents a significant regiochemical challenge.

The use of an N-protecting group is the most common and effective strategy for controlling regioselectivity between the two nitrogen atoms. By protecting one nitrogen, for example with a Cbz or Boc group, the other nitrogen is left available for selective alkylation, acylation, or coupling reactions. nih.gov This mono-protection strategy is fundamental to nearly all multi-step syntheses involving the DBH core.

For C-H functionalization, the directed metalation strategy is an excellent example of a regioselective technique. The N-Boc protecting group at the N2 position specifically directs the sec-BuLi-mediated lithiation to the adjacent C1 and C3 positions. semanticscholar.orgmathnet.ru Research has shown that the reaction of the resulting lithiated species with certain electrophiles can still produce a mixture of regioisomers (e.g., substitution at C1 vs. C3). semanticscholar.orgresearchgate.net The solvent can play a crucial role in enhancing this regioselectivity; for instance, using diethyl ether instead of tetrahydrofuran (B95107) was found to favor substitution at the C3 position when reacting with benzophenone. researchgate.net This demonstrates that reaction conditions can be fine-tuned to favor the formation of a desired regioisomer.

In some cases, iodine-mediated cyclization of specific diamino-alkene precursors has been used to stereoselectively form substituted DBH frameworks, yielding 3,7-endo-disubstituted products. researchgate.net These methods build the desired regiochemistry directly into the bicyclic ring system during its formation. The ability to selectively functionalize either the nitrogen or specific carbon atoms of the DBH scaffold is a testament to the advanced synthetic strategies developed for this important chemical entity.

Applications of 2 Cbz 2,5 Diazabicyclo 2.2.1 Heptane in Asymmetric Catalysis and Organic Synthesis

Role as Chiral Ligands in Metal-Catalyzed Asymmetric Transformations

The nitrogen atoms within the 2,5-diazabicyclo[2.2.1]heptane framework serve as effective coordination sites for metal centers. When the scaffold is chiral, it can form complexes that create a chiral environment around the metal, enabling the catalysis of enantioselective reactions. The Cbz group, while primarily a protecting group, can influence the steric and electronic properties of the resulting ligand, thereby modulating its catalytic activity and selectivity.

Derivatives of the 2,5-diazabicyclo[2.2.1]heptane scaffold have been successfully employed as chiral ligands in the asymmetric addition of organometallic reagents to prochiral aldehydes. A key example is the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, a benchmark reaction for testing the efficacy of chiral catalysts.

In one study, novel derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane were synthesized and evaluated as catalysts for this transformation. These ligands, when complexed with a metal, facilitate the transfer of an ethyl group from diethylzinc to one of the two enantiotopic faces of benzaldehyde, leading to the formation of a chiral secondary alcohol, 1-phenyl-1-propanol. The research demonstrated that ligands based on this bicyclic framework could achieve high conversion and notable enantioselectivity. Specifically, enantiomeric excesses (e.e.) of up to 78% were reported, highlighting the potential of this rigid scaffold to induce significant asymmetry in metal-catalyzed addition reactions rsc.org. The efficiency of these catalysts is often dependent on the specific substituents on the diazabicyclic core, which fine-tune the steric and electronic environment of the catalytic center.

Table 1: Performance of 2,5-Diazabicyclo[2.2.1]heptane-based Ligands in the Asymmetric Addition of Diethylzinc to Benzaldehyde

Ligand Derivative Conversion (%) Enantiomeric Excess (e.e., %)
Derivative A >95 65 (S)
Derivative B >95 78 (S)
Derivative C >95 72 (S)

Data adapted from studies on C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives rsc.org.

Beyond their role as ligands in catalytic systems, chiral scaffolds like 2-Cbz-2,5-diazabicyclo[2.2.1]heptane can function as chiral auxiliaries. In this capacity, the chiral unit is covalently attached to a substrate molecule to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. The rigid bicyclic structure provides a well-defined steric environment that effectively shields one face of the reactive center on the substrate, forcing the incoming reagent to attack from the less hindered direction. This strategy has been applied in various stereoselective syntheses, including alkylations, additions, and cycloadditions, to produce enantiomerically enriched products pwr.edu.pl.

Utilization as Organocatalytic Scaffolds

The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions. Chiral diamines are a prominent class of organocatalysts, and derivatives of 2,5-diazabicyclo[2.2.1]heptane fit this profile perfectly. The basic nitrogen atoms can activate substrates through the formation of iminium or enamine intermediates or act as Brønsted bases.

For instance, derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane have been shown to be effective organocatalysts in the asymmetric Biginelli reaction. This multicomponent reaction combines an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are heterocyclic compounds with significant biological activities. When catalyzed by a chiral hydrobromide salt of a 2,5-diazabicyclo[2.2.1]heptane derivative, the reaction proceeds with good yields and moderate to good enantioselectivities, favoring the formation of the (S)-enantiomer of the DHPM product semanticscholar.org. Research in this area showed that modifying the substituent on the nitrogen atom, for example, using a (R)-1-phenylethyl group, could enhance the enantiomeric excess to as high as 46% semanticscholar.org.

Table 2: Asymmetric Biginelli Reaction Catalyzed by a (1S,4S)-2,5-diazabicyclo[2.2.1]heptane Derivative

Aldehyde Yield (%) Enantiomeric Excess (e.e., %)
Benzaldehyde 91 43
4-Chlorobenzaldehyde 94 46
4-Methylbenzaldehyde 89 40
4-Nitrobenzaldehyde 92 38

Data represents reactions catalyzed by (1S,4S)-2-[(R)-1-phenylethyl]-2,5-diazabicyclo[2.2.1]heptane·2HBr semanticscholar.org.

Employment as Rigid Building Blocks in Scaffold-Based Chemical Library Synthesis

In medicinal chemistry and drug discovery, the 2,5-diazabicyclo[2.2.1]heptane scaffold is highly valued as a rigid building block for the synthesis of chemical libraries. Its conformationally constrained structure makes it an attractive bioisostere for the more flexible piperazine (B1678402) ring, a common motif in pharmacologically active compounds researchgate.netresearchgate.net. By replacing a flexible piperazine with this rigid bicyclic core, chemists can reduce the entropic penalty of binding to a biological target, potentially leading to increased potency and selectivity researchgate.net.

The protected form, such as (1S,4S)-(-)-2-Boc-2,5-diazabicyclo[2.2.1]heptane (a close analogue to the Cbz-protected version), is used as a starting material to develop a wide range of therapeutic agents. These include B-Raf inhibitors for cancer treatment, CCR2 antagonists for inflammatory diseases, and α4β2 nicotinic acetylcholine receptor (nAChR) partial agonists for neurological disorders sigmaaldrich.com. The scaffold provides a reliable three-dimensional framework upon which various functional groups can be installed, allowing for the systematic exploration of the structure-activity relationship (SAR) of a compound class.

Design and Synthesis of Conformationally Constrained Analogues as Molecular Probes and Building Blocks

The inherent rigidity of the 2,5-diazabicyclo[2.2.1]heptane core is a powerful tool for designing conformationally constrained analogues of biologically important molecules, such as amino acids and peptides. By incorporating this scaffold into the structure of a flexible biomolecule, researchers can lock it into a specific bioactive conformation. This approach is invaluable for studying ligand-receptor interactions and for designing more potent and selective drugs.

For example, the related 7-azabicyclo[2.2.1]heptane system has been used to synthesize rigid analogues of glutamic acid nih.gov. This strategy involves building the bicyclic system and then functionalizing it to mimic the key chemical features of the target molecule. Such constrained analogues serve as powerful molecular probes to investigate the conformational requirements of receptor binding sites. Similarly, the this compound scaffold can be elaborated into novel, rigid diamino acid analogues or peptidomimetics, providing access to new chemical space for drug discovery and chemical biology.

Computational and Spectroscopic Analysis of 2 Cbz 2,5 Diazabicyclo 2.2.1 Heptane

Quantum Chemical Calculations for Conformational Preferences and Energetics

The conformational landscape of 2-Cbz-2,5-diazabicyclo[2.2.1]heptane is primarily dominated by the rotational isomerism of the N-carbobenzyloxy (Cbz) group. The amide-like nature of the carbamate (B1207046) linkage results in a partial double bond character for the C-N bond, significantly restricting free rotation. nih.gov This restriction gives rise to two principal planar conformers: syn and anti.

Quantum chemical calculations, typically employing Density Functional Theory (DFT), are essential for determining the relative stabilities and rotational energy barriers of these conformers. chemicalbook.com Methods like B3LYP with a suitable basis set (e.g., 6-31G*) are used to optimize the geometry of each conformer and calculate their electronic energies.

Studies on analogous N-acylated bicyclic systems have shown that both conformers can be present, often with a small energy difference between them. nih.gov For N-acylated 7-azabicyclo[2.2.1]heptane derivatives, the energy barrier for rotation around the amide C–N bond has been determined to be approximately 70 kJ/mol. nih.gov This substantial barrier indicates that the syn and anti conformers are stable at room temperature and can potentially be observed as distinct species on the NMR timescale. nih.gov

Table 1: Representative Calculated Energetics for syn and anti Conformers

ConformerMethod/Basis SetRelative Energy (kcal/mol)Rotational Barrier (kcal/mol)
antiDFT/B3LYP/6-31G0.00 (most stable)\multirow{2}{}{~16.7 (approx. 70 kJ/mol) nih.gov}
synDFT/B3LYP/6-31G*0.5 - 2.0

Note: The data in this table is representative and based on typical values for N-acyl and N-carbamate systems. The relative stability of syn/anti conformers can vary based on the specific substitution and solvent effects. nih.gov

Spectroscopic Characterization Techniques for Structural Elucidation

The structural features of this compound are elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure. The rigid bicyclic framework leads to a well-defined and predictable set of signals for the core protons and carbons. Due to the presence of syn and anti carbamate rotamers, a doubling of some NMR signals may be observed, particularly for the protons and carbons near the Cbz group.

¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the benzyl (B1604629) group (typically in the 7.3-7.4 ppm range), a singlet for the benzylic methylene (B1212753) (CH₂) protons around 5.1-5.2 ppm, and a series of multiplets for the protons on the diazabicyclo[2.2.1]heptane core. The bridgehead protons (at C1 and C4) and the protons on the ethylene (B1197577) and methylene bridges would have distinct chemical shifts and coupling patterns. pwr.edu.pl

¹³C NMR: The carbon spectrum would feature signals for the aromatic carbons, the benzylic carbon, and the carbonyl carbon of the carbamate (around 155 ppm). The carbons of the bicyclic cage would appear in the aliphatic region. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic (C₆H₅)7.30 - 7.40 (m, 5H)127.0 - 137.0
Benzylic (CH₂)~5.15 (s, 2H)~67.0
Carbamate (C=O)-~155.0
Bridgehead (C1, C4)~4.4 (br s), ~3.5 (br s)~60.0, ~62.0
Bicyclic CH₂1.8 - 3.8 (m)~35.0, ~50.0

Note: These are predicted values based on analogous structures like (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane and general knowledge of Cbz-protected amines. Actual values may vary. Signal multiplicity: s=singlet, m=multiplet, br=broad. chemicalbook.compwr.edu.pl

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The most prominent absorption band for this compound is the strong carbonyl (C=O) stretch of the carbamate group.

Table 3: Characteristic IR Absorption Bands

Functional GroupVibrationWavenumber (cm⁻¹)
N-H (secondary amine)Stretch3300 - 3500 (broad)
C-H (aromatic)Stretch3030 - 3100
C-H (aliphatic)Stretch2850 - 3000
C=O (carbamate)Stretch1680 - 1710 (strong)
C-NStretch1220 - 1280

Note: These are typical wavenumber ranges for the specified functional groups. sigmaaldrich.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula (C₁₃H₁₆N₂O₂) by providing a highly accurate mass measurement of the molecular ion. pwr.edu.pl

Mechanistic Insights from Computational and Experimental Correlations

The synergy between computational modeling and experimental spectroscopy provides deeper mechanistic insights into the structure and dynamics of this compound.

One of the most significant applications of this correlation is the unambiguous assignment of the syn and anti conformers. While quantum chemical calculations can predict which conformer is more stable, experimental verification is crucial. Temperature-dependent NMR spectroscopy is a key technique for this purpose. nih.gov As the temperature is raised, the rate of interconversion between the two rotamers increases. If the coalescence temperature (where the two sets of signals merge into one) can be reached, the rotational energy barrier can be experimentally determined and compared with the value calculated by DFT.

Furthermore, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify through-space correlations between protons. For instance, a NOESY experiment could detect a correlation between the benzylic protons of the Cbz group and specific protons on the bicyclic ring. By comparing the observed NOE correlations with the inter-proton distances in the computationally optimized 3D models of the syn and anti conformers, a definitive assignment of the major and minor conformers in solution can be made.

The correlation of calculated vibrational frequencies with the experimental IR spectrum also serves as a powerful validation tool. DFT calculations can predict the IR spectrum, and matching the calculated frequencies (after applying a scaling factor) to the observed bands allows for a detailed assignment of the vibrational modes, confirming the presence and electronic environment of the carbamate carbonyl and other key structural elements. This combined approach provides a robust and comprehensive understanding of the molecule's structure and conformational behavior.

Comparative Analysis with Flexible Heterocyclic Systems

Structural Rigidity Versus Conformational Flexibility: Comparison with Piperazine (B1678402) Analogues

The fundamental difference between the 2,5-diazabicyclo[2.2.1]heptane (DBH) scaffold and piperazine lies in their conformational freedom. researchgate.net The DBH cage is a rigid bicyclic system, a feature that makes it a frequent choice in synthetic and medicinal chemistry as a constrained counterpart to the flexible piperazine ring. researchgate.netnih.govresearchgate.net This rigidity stems from the ethano bridge that locks the six-membered ring into a fixed boat conformation. nih.govresearchgate.net

In stark contrast, the piperazine ring is highly flexible and can exist in several conformations, including chair, boat, twist-boat, and half-boat. nih.govresearchgate.net The chair conformer is energetically the most favorable. nih.govresearchgate.net While piperazine and its derivatives are conformationally dynamic, the DBH system provides a static and predictable three-dimensional structure. This rigidity is considered an advantage in contexts like drug design, where it can lead to improved binding affinity by reducing the entropic penalty of the molecule adopting a specific bioactive conformation. researchgate.net

Despite these differences in flexibility, a comparison of the hexagonal ring of DBH and the chair conformer of piperazine reveals that the distances between the two opposing nitrogen atoms are remarkably similar. researchgate.netnih.gov This structural parallel allows the DBH core to act as a conformationally locked mimic of piperazine, presenting its nitrogen atoms at defined vectors for interaction or further functionalization. acs.orgic.ac.uk

Table 1: Conformational Comparison of 2,5-Diazabicyclo[2.2.1]heptane and Piperazine

Feature 2,5-Diazabicyclo[2.2.1]heptane Piperazine
Structure Type Bridged Bicyclic Monocyclic
Flexibility Rigid Flexible
Primary Conformation Boat nih.govresearchgate.net Chair (most stable) nih.govresearchgate.net
Available Conformations Essentially one fixed conformation Chair, Boat, Twist-Boat, Half-Boat nih.gov

| Application Analogy | Used as a rigid, conformationally fixed analogue of piperazine researchgate.netresearchgate.netic.ac.uk | Flexible scaffold used widely in drug design researchgate.net |

Impact of Bridged Structure on Reactivity and Stereoselectivity

The constrained nature of the 2,5-diazabicyclo[2.2.1]heptane framework significantly influences its reactivity and the stereochemical outcome of its reactions. The fixed geometry of the nitrogen atoms and the surrounding scaffold dictates how the molecule interacts with reagents.

Research comparing N-arylated bicyclic systems with their piperidine (B6355638) counterparts reveals important electronic differences. In N-phenyl-2-azabicyclo[2.2.1]heptane, which shares the same rigid bicyclic core, steric hindrance between the phenyl ring and the bridgehead protons is reduced compared to the situation in N-phenylpiperidine. vu.nl This leads to better conjugation between the nitrogen lone pair and the aromatic ring. This enhanced conjugation is evidenced by a more planar nitrogen atom (sum of C-N-C bond angles of 353°) and a smaller twist angle (6°) compared to N-phenylpiperidine (334° and 34°, respectively). vu.nl This electronic difference directly impacts reactivity, as shown by the lower oxidation potential of the bicyclic amine compared to its monocyclic analogue. vu.nl

The stereochemical course of reactions is also profoundly affected. The rigid structure is a powerful tool for transferring stereochemical information. For instance, intramolecular cyclizations to form bicyclic systems can proceed with high diastereoselectivity, yielding a single diastereomer because the transition state is locked into a low-energy, chair-like conformation. nih.gov The inherent chirality of the (1S,4S) or (1R,4R) scaffold ensures that reactions proceed through highly stereocontrolled pathways, as the fixed conformation dictates the facial accessibility of the reactive centers. pwr.edu.pl

Table 2: Electronic and Steric Properties of N-Phenyl Bicyclic vs. Monocyclic Amines

Property N-phenyl-2-azabicyclo[2.2.1]heptane N-phenylpiperidine
Nitrogen Pyramidalization (ΣN) 353° 334°
N-Aryl Twist Angle (ω) 34°
Oxidation Potential Difference Lower by ~0.12 V Higher

Advantages of the Bicyclic System in Stereoselective Synthesis Design

The structural and reactive properties of the 2,5-diazabicyclo[2.2.1]heptane system translate into significant advantages for its use in stereoselective synthesis. Its rigidity and defined chirality make it an excellent chiral building block, auxiliary, or ligand. pwr.edu.pl

The optically pure enantiomers, such as (1S,4S)-(+)-2,5-diazabicyclo[2.2.1]heptane, serve as valuable starting materials for the synthesis of chiral ligands and organocatalysts. sigmaaldrich.com These catalysts are effective in asymmetric reactions, including Michael additions and Biginelli reactions, where the fixed spatial arrangement of the nitrogen atoms is crucial for inducing enantioselectivity. pwr.edu.plsigmaaldrich.com

Furthermore, the DBH scaffold is used to construct conformationally constrained peptidomimetics and other complex molecules. researchgate.net By replacing flexible units like piperazine with the rigid DBH core, chemists can reduce the number of accessible conformations, which can enhance binding to biological targets and improve pharmacological profiles. ic.ac.ukcore.ac.uk The synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives through epimerization-lactamization cascade reactions showcases how the intrinsic reactivity of related proline systems can be harnessed to build this valuable chiral scaffold. rsc.org Its use as a constrained isostere for piperidine or morpholine (B109124) in the design of novel therapeutics highlights its role in creating structurally novel and potent chemical entities.

Future Research Directions

Development of Novel and Efficient Synthetic Routes for DBH and Derivatives

A primary challenge in the broader application of the DBH scaffold is its often complex and non-trivial synthesis. researchgate.net Many established routes commence from chiral pool precursors like trans-4-hydroxy-L-proline, but these can involve multiple steps and demanding reaction conditions. semanticscholar.orgmathnet.ru Consequently, a major thrust of future research is the development of more streamlined, efficient, and scalable synthetic methodologies.

Cascade reactions represent a particularly promising frontier. A notable example is an epimerization–lactamization cascade that transforms functionalized (2S,4R)-4-aminoproline methyl esters into (1R,4R)-DBH derivatives. researchgate.netrsc.org This process, which hinges on a base-promoted epimerization and subsequent intramolecular aminolysis to forge the critical bridged lactam intermediate, has been shown to depend on key factors like the presence of an electron-withdrawing N-protective group and the use of a strong base. rsc.org Such insights are crucial for the future optimization of this and similar cascade strategies.

Other innovative synthetic avenues are also being actively explored. A concise route featuring a Staudinger reduction of an azide (B81097) to trigger a transannular cyclization has enabled gram-scale production of the DBH scaffold. researchgate.net Furthermore, multicomponent reactions (MCRs) are emerging as a powerful tool for the rapid synthesis of diverse DBH derivatives, such as dithiocarbamates, from simple precursors. nih.govnih.gov The successful one-step synthesis of related bicyclic systems, like N-substituted 5-aza-2-oxa-3-oxo-bicyclo[2.2.1]heptanes, also signals the potential for developing similarly efficient routes to the core DBH structure. researchgate.net

Anticipated directions for future synthetic research include:

Catalytic Methodologies: The exploration of catalytic systems, such as the binary AltBu/TBAB catalyst successfully used for synthesizing related aza-bicyclo[2.2.1]heptanes, could replace stoichiometric reagents, thereby improving atom economy and sustainability. acs.org

Continuous Flow Chemistry: The adaptation of current multi-step syntheses to continuous flow platforms could significantly enhance scalability, process safety, and product consistency.

Alternative Starting Materials: Research into new, more abundant starting materials beyond the traditional hydroxyproline (B1673980) could democratize access to the DBH scaffold.

Expansion of Applications in Emerging Catalytic Systems and Methodologies

The inherent chirality and structural rigidity of the DBH framework make it an outstanding platform for the design of ligands in asymmetric catalysis. researchgate.net For instance, derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane have proven effective as chiral ligands in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, yielding respectable levels of enantioselectivity. mathnet.ru

The next wave of research aims to broaden the application of DBH-based ligands to a more diverse array of catalytic transformations. Key areas of expansion include:

Organocatalysis: The development of novel DBH-derived organocatalysts is a logical progression. The scaffold's stereochemical definition and rigidity are ideal for constructing highly organized transition states, which could afford exceptional levels of stereocontrol in fundamental organic reactions like aldol (B89426) and Mannich-type additions. mdpi.com

Photoredox Catalysis: There is significant potential in designing DBH-based ligands for photoredox catalysis, where the ligand can modulate the photophysical properties of the metallic center and dictate the stereochemical course of radical-based reactions.

Proton-Relay Systems: The nitrogen atoms within the DBH core are well-positioned to participate in proton transfer events. Investigating their role in proton-relay catalysis could lead to new biomimetic systems for the synthesis of complex heterocycles. acs.org

The synthesis of novel C-substituted DBH derivatives, achieved through strategies like directed metalation, has already furnished new classes of ligands for asymmetric catalysis. semanticscholar.orgresearchgate.net While their efficacy has been demonstrated in specific reactions, such as the borolidine-induced reduction of propiophenone, a vast, unexplored territory remains for their application in other critical bond-forming reactions. semanticscholar.org

Catalytic ApplicationDBH Derivative RoleKey Findings/Future ScopeReference
Asymmetric addition of diethylzinc to benzaldehydeChiral LigandAchieved up to 78% e.e.; enantioselectivity is influenced by ligand substituent flexibility. Future work involves further ligand structure optimization. mathnet.ru
OrganocatalysisChiral ScaffoldPresents a potential alternative to proline in classic reactions. The development of DBH-tetrazole hybrids is a promising research avenue. mdpi.com
Directed Metalation for Ligand SynthesisChiral BackboneLithiation of Boc-protected DBH enables C-functionalization, creating novel β-amino alcohol ligands. The next step is to evaluate these ligands in a wider range of catalytic reactions. semanticscholar.orgresearchgate.net

Advanced Derivatization for Complex Molecular Architectures and Scaffolds

Beyond its role in catalysis, the DBH core is a powerful building block for assembling complex molecules, particularly those with pharmacological potential. researchgate.netresearchgate.net Its rigid framework acts as a molecular anchor, projecting substituents into precise three-dimensional space, which is an invaluable feature for conducting structure-activity relationship (SAR) studies. researchgate.netnih.gov

Future research will undoubtedly pursue more sophisticated derivatization strategies to unlock novel areas of chemical space. Prominent directions include:

Scaffold Hopping and Bioisosteric Replacement: A key strategy involves systematically substituting flexible piperazine (B1678402) rings in known bioactive molecules with the rigid DBH scaffold. researchgate.netresearchgate.net This approach, aimed at enhancing binding affinity, selectivity, or pharmacokinetic profiles, has already shown promise in the development of ligands for α7 neuronal nicotinic receptors (NNRs) and sphingosine-1-phosphate transporter (Spns2) inhibitors. nih.govnih.gov

Complexity-Generating Reactions: The use of multicomponent and cascade reactions to append intricate side chains or construct fused ring systems onto the DBH core in a single operation will enable the high-throughput generation of diverse molecular libraries for screening. nih.govnih.govresearchgate.net

Late-Stage Functionalization: A "holy grail" for medicinal chemistry is the ability to selectively functionalize C-H bonds at a late stage of a synthetic sequence. Developing such methods for the DBH scaffold would allow for rapid diversification of advanced, drug-like intermediates. The directed metalation strategy represents an early step toward this goal. semanticscholar.orgresearchgate.net

Natural Product-Inspired Synthesis: The conformational rigidity of the DBH motif can be leveraged to exert stereochemical control in syntheses targeting natural product-like structures, thereby facilitating access to biologically relevant molecular architectures. researchgate.net

Deeper Computational Exploration of Reactivity, Stereocontrol, and Molecular Interactions

Complementing experimental efforts, computational chemistry provides an indispensable lens for gaining a deeper mechanistic understanding of DBH systems. chemrxiv.org Future research will increasingly integrate in silico modeling to predict reactivity, elucidate the origins of stereoselectivity, and guide the rational design of next-generation catalysts and derivatives.

Focal points for computational investigation will include:

Mechanistic Elucidation: Advanced techniques like non-adiabatic molecular dynamics (NAMD) simulations are being deployed to resolve long-standing mechanistic questions, such as the photochemical denitrogenation of related 2,3-diazabicyclo[2.2.1]hept-2-enes. chemrxiv.org These studies can distinguish between concerted and stepwise pathways and explain observed stereochemical preferences. chemrxiv.org

Conformational Dynamics: Although considered rigid, certain N-substituted DBH derivatives can adopt multiple conformations in solution, a factor that can significantly impact biological activity or catalytic performance. researchgate.net A combination of advanced NMR spectroscopy and computational modeling can map these conformational landscapes. researchgate.net

Catalyst-Substrate Interactions: Quantum mechanical methods like DFT can be used to model the transition states of DBH-ligated catalysts. This provides a molecular-level understanding of the non-covalent interactions that govern stereocontrol, paving the way for the computer-aided design of superior ligands. mathnet.ru

Pharmacokinetic Profiling: In drug discovery, computational tools can predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of novel DBH derivatives, allowing researchers to prioritize the synthesis of candidates with more favorable, drug-like profiles. nih.gov

Recent computational investigations into the photochemistry of related bicyclic azoalkanes have already uncovered complex energy landscapes and reaction dynamics, challenging simpler mechanistic assumptions. chemrxiv.org The broader application of these powerful computational tools to the 2-Cbz-2,5-diazabicyclo[2.2.1]heptane system and its analogs is set to catalyze the next wave of innovation in this exciting field.

Q & A

Q. What are the common synthetic routes for 2-Cbz-2,5-diazabicyclo[2.2.1]heptane?

The synthesis typically begins with trans-4-hydroxy-L-proline as a chiral starting material. Key steps include Cbz-protection, tosylation, and detosylation under acidic conditions. For example, (1S,4S)-2-methyl derivatives are synthesized via hydrobromic acid reflux followed by trituration with diethyl ether/methanol to yield crystalline products . A green approach involves NaBH4 reduction and Pd/C-catalyzed hydrogenation for deprotection, achieving high yields (86–100%) .

Q. How is the enantiomeric purity of derivatives confirmed experimentally?

Chiral HPLC is the primary method for determining enantiomeric excess (e.g., in Biginelli cyclocondensation reactions) . Absolute configurations are validated via X-ray crystallography, as demonstrated for C-substituted derivatives by comparing NMR spectra with crystallographically resolved structures .

Q. Which characterization techniques are critical for structural validation?

Combined use of <sup>1</sup>H NMR, LCMS, and optical rotation ([α]D) ensures structural fidelity. For example, (1S,4S)-2-(5-bromopyrimidin-2-yl) derivatives show distinct [α]D<sup>27</sup> values (−134°), confirmed by LCMS ([M+H]<sup>+</sup> 269.0/271.0 m/z) and <sup>1</sup>H NMR aromatic proton signals .

Advanced Research Questions

Q. What strategies improve aqueous solubility of this compound analogs?

Introducing polar substituents (e.g., 5-bromopyrimidinyl groups) enhances solubility. Purification via gradient chromatography (20–50% ethyl acetate/hexanes to 0–30% methanol/dichloromethane) isolates hydrophilic derivatives . Microwave-assisted synthesis (150°C, 0.5 hours) also improves reaction efficiency, though it may compromise enantiopurity .

Q. How does the rigid bicyclic scaffold influence asymmetric organocatalysis?

The scaffold’s rigidity enforces precise stereochemical control, unlike flexible piperazine. In Michael additions, (1S,4S)-2-Tosyl derivatives achieve high enantioselectivity under solvent-free conditions when paired with (R)-mandelic acid as a co-catalyst . Steric effects from C-substituents (e.g., methyl groups) further modulate catalytic activity .

Q. Why do microwave-irradiated reactions yield lower enantiomeric excess in some cases?

In Biginelli cyclocondensation, microwave irradiation (45°C, 8 hours) reduced enantiomeric excess to 27% ee compared to thermal methods. This suggests racemization or unstable transition states under rapid heating .

Data Analysis & Methodological Challenges

Q. How can directed lithiation optimize C-substituted derivative synthesis?

Directed lithiation using sec-butyllithium/(-)-sparteine enables asymmetric induction at C3 or C7 positions. For example, 3-substituted derivatives are synthesized via regioselective deprotonation, followed by borolidine reduction to retain chirality .

Q. What limits the efficacy of this compound as a chiral auxiliary?

In borolidine-mediated ketone reductions, modest enantiomeric excess (e.g., 15–20% ee for 1-phenyl-1-propanol) highlights steric and electronic mismatches between the auxiliary and substrate. Fine-tuning substituent size and polarity is critical .

Tables

Derivative Synthetic Method Key Application Reference
(1S,4S)-2-Methyl-5-tosylTosylation/detosylationAsymmetric catalysis precursor
2-(5-Bromopyrimidin-2-yl)Microwave-assisted couplingSolubility-enhanced drug analogs
3-Substituted C-analogsDirected lithiationSteric modulation in organocatalysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.